![molecular formula C15H15N5O3S B2496082 甲基(4-(2-((咪唑并[1,2-a]吡啶-2-基甲基)氨基)-2-氧代乙基)噻唑-2-基)甲酸酯 CAS No. 1203221-31-1](/img/structure/B2496082.png)
甲基(4-(2-((咪唑并[1,2-a]吡啶-2-基甲基)氨基)-2-氧代乙基)噻唑-2-基)甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl (4-(2-((imidazo[1,2-a]pyridin-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate” is a complex organic compound. It contains an imidazo[1,2-a]pyridine moiety, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis
The molecular structure of “Methyl (4-(2-((imidazo[1,2-a]pyridin-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate” is complex due to the presence of multiple functional groups and rings. The imidazo[1,2-a]pyridine moiety is one of the important fused bicyclic 5–6 heterocycles .Chemical Reactions Analysis
In one study, 2-methylimidazo[1,2-a]pyridine further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these compounds was confirmed by X-ray structural analysis .科学研究应用
Medicinal Chemistry
Imidazopyridines, like the one , serve as valuable scaffolds in drug discovery. Their unique structural features make them attractive for designing novel pharmaceutical agents. Researchers have explored this compound’s potential as a drug scaffold due to its diverse applications. It can be modified to target specific biological pathways, receptors, or enzymes. For instance, imidazo[1,2-a]pyridines have been investigated as antibacterial agents , and their derivatives may hold promise in treating various diseases.
Covalent Inhibitors
Recently, imidazo[1,2-a]pyridines have been employed as core backbones for developing covalent inhibitors . These inhibitors play a crucial role in drug discovery, especially in targeting specific proteins or enzymes. For example, researchers have synthesized novel KRAS G12C inhibitors using imidazo[1,2-a]pyridine as a scaffold . These inhibitors hold promise in cancer therapy.
Tuberculosis Treatment
Imidazo[1,2-a]pyridines have also been investigated for their potential in treating tuberculosis (TB). A compound called Q203 , derived from this scaffold, demonstrated significant antibacterial activity in a mouse model infected with Mycobacterium tuberculosis . This finding highlights its relevance in combating infectious diseases.
Organic Synthesis
The direct functionalization of imidazo[1,2-a]pyridines is an efficient strategy for constructing derivatives. Researchers have explored various synthetic methods to introduce functional groups into this scaffold. These derivatives find applications in organic synthesis , including the creation of complex molecules and natural product synthesis .
未来方向
The imidazo[1,2-a]pyridine moiety found in “Methyl (4-(2-((imidazo[1,2-a]pyridin-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate” has wide applications in medicinal chemistry and material science . Therefore, future research could focus on exploring its potential uses in these fields. Additionally, further studies could investigate its synthesis methods, chemical reactions, and biological activities.
作用机制
Target of Action
Methyl (4-(2-((imidazo[1,2-a]pyridin-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a complex compound with a structure that includes an imidazo[1,2-a]pyridine moiety . This moiety is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry Compounds with similar structures have been found to inhibit enzymes such as acetylcholinesterase (ache), butyrylcholinesterase (bche), and lipoxygenase (lox) .
Mode of Action
It is known that imidazo[1,2-a]pyridine derivatives can interact with their targets through various mechanisms . For instance, they can undergo radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The imidazo[1,2-a]pyridine moiety is known to be involved in a wide range of applications in medicinal chemistry . It is likely that this compound affects multiple biochemical pathways, given the broad range of biological activities demonstrated by imidazole derivatives .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Imidazo[1,2-a]pyridine derivatives have been found to demonstrate good inhibitory activities against enzymes such as ache, bche, and lox . This suggests that the compound may have similar inhibitory effects.
Action Environment
It is known that the stability and efficacy of imidazole-containing compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
属性
IUPAC Name |
methyl N-[4-[2-(imidazo[1,2-a]pyridin-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-23-15(22)19-14-18-10(9-24-14)6-13(21)16-7-11-8-20-5-3-2-4-12(20)17-11/h2-5,8-9H,6-7H2,1H3,(H,16,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLLDMAFCVGQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NCC2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-(2-((imidazo[1,2-a]pyridin-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2495999.png)
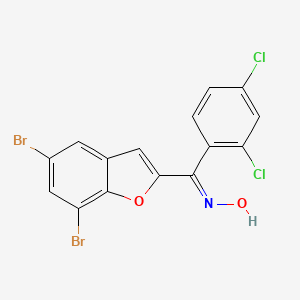

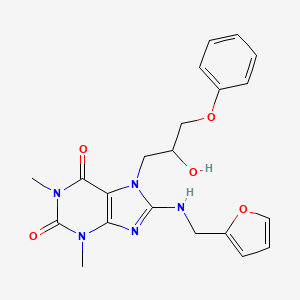

![6-Tert-butyl-2-[1-[2-(4-methoxyphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2496008.png)
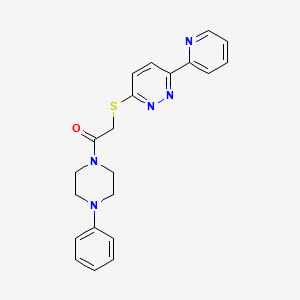

![N-[4-(Difluoromethoxy)phenyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2496012.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2496013.png)
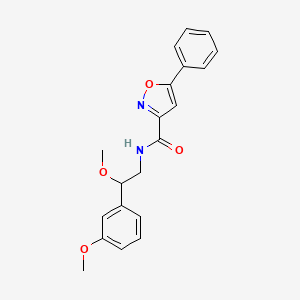
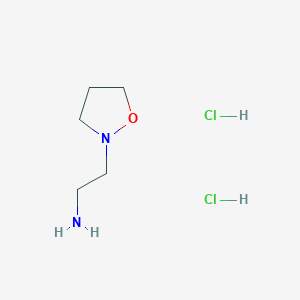
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2496021.png)
![N-(1-cyanocyclobutyl)-N,1,3-trimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2496022.png)